4-BROMOCINNAMALDEHYDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMOCINNAMALDEHYDE is an organic compound characterized by the presence of a bromine atom attached to the phenyl ring and an acrolein moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMOCINNAMALDEHYDE typically involves the reaction of 4-bromobenzaldehyde with acrolein under specific conditions. One common method is the Knoevenagel condensation, where 4-bromobenzaldehyde reacts with acrolein in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-BROMOCINNAMALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-(4-Bromophenyl) acrylic acid.
Reduction: 3-(4-Bromophenyl) propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-BROMOCINNAMALDEHYDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BROMOCINNAMALDEHYDE involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
4-Bromobenzaldehyde: Shares the bromine-substituted phenyl ring but lacks the acrolein moiety.
Acrolein: Contains the aldehyde and vinyl groups but lacks the bromine-substituted phenyl ring.
3-(4-Chlorophenyl) acrolein: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 4-BROMOCINNAMALDEHYDE is unique due to the combination of the bromine-substituted phenyl ring and the acrolein moiety, which imparts distinct chemical reactivity and potential applications. The presence of both functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C9H7BrO |
---|---|
Molecular Weight |
211.05 g/mol |
IUPAC Name |
3-(4-bromophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H |
InChI Key |
XYRAWLRFGKLUMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.